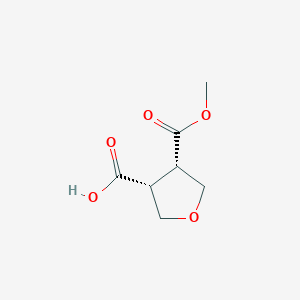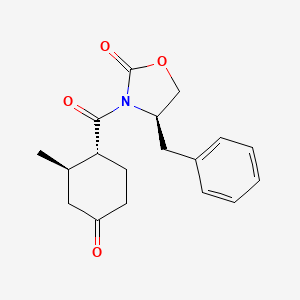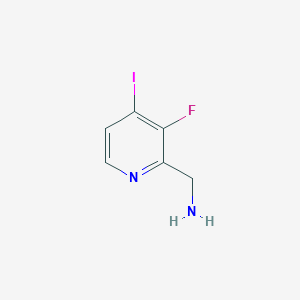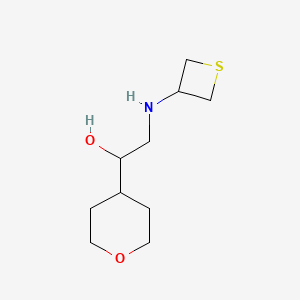
Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid is an organic compound that belongs to the class of tetrahydrofuran derivatives. These compounds are characterized by a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The presence of methoxycarbonyl and carboxylic acid functional groups makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols or other suitable precursors.
Introduction of Functional Groups: The methoxycarbonyl and carboxylic acid groups can be introduced through esterification and oxidation reactions, respectively.
Industrial Production Methods
Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often use catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand or catalyst in various chemical reactions.
Biology
Biochemical Studies: Used in studies involving enzyme interactions and metabolic pathways.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique functional groups.
Industry
Material Science: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid involves interactions with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the application and context.
Comparison with Similar Compounds
Similar Compounds
- Tetrahydrofuran-2-carboxylic acid
- 4-Methoxycarbonyl-2-tetrahydrofuranone
- 3,4-Dihydroxy-2-tetrahydrofuranone
Uniqueness
Rel-(3R,4S)-4-(methoxycarbonyl)tetrahydrofuran-3-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness can influence its reactivity and applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C7H10O5 |
|---|---|
Molecular Weight |
174.15 g/mol |
IUPAC Name |
(3R,4S)-4-methoxycarbonyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O5/c1-11-7(10)5-3-12-2-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
BQVFQOJOFQKWBA-CRCLSJGQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1COC[C@@H]1C(=O)O |
Canonical SMILES |
COC(=O)C1COCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Methyl-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12979088.png)



![(6E)-21-Fluoro-2,3,8,9,10,11-hexahydro-1,5-methano-12,16-nitrilo-5H-pyrido[4,3-e][1,4,7,12,14]oxatetraazacycloeicosin-17(18H)-one](/img/structure/B12979109.png)



![Tert-butyl 7-hydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12979125.png)


![tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B12979133.png)
